molecular formula C15H23N3O4 B11144665 1-Methyl-3-(2-morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione

1-Methyl-3-(2-morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B11144665
M. Wt: 309.36 g/mol
InChI Key: JWUYHLSTFTTYEQ-UHFFFAOYSA-N
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Description

1-Methyl-3-(2-morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione is a chemically synthesized spiro hydantoin derivative designed for research and development applications. This compound features a 1,3-diazaspiro[4.5]decane-2,4-dione core, a privileged scaffold in medicinal chemistry known for its wide range of pharmacological activities. The structure is functionalized with a methyl group at the N-1 position and a 2-morpholino-2-oxoethyl group at the N-3 position, modifications that are strategically employed to fine-tune the molecule's physicochemical properties, bioavailability, and binding affinity for specific biological targets . The spiro hydantoin core is a recognized structure in pharmaceutical research, with derivatives demonstrating significant interest for their potential in treating various conditions. Related compounds based on the 1,3-diazaspiro[4.5]decane structure have been investigated for diverse therapeutic areas, including use as delta opioid receptor (DOR) agonists for neurological disorders , and other hydantoin derivatives are known for their anticonvulsant, antiarrhythmic, and anti-inflammatory activities . The incorporation of the morpholino ring, a common pharmacophore in drug design, further enhances the compound's value as a building block for developing novel enzyme inhibitors or receptor modulators, particularly in oncology and central nervous system (CNS) drug discovery . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a core scaffold for building libraries for high-throughput screening. Its structure aligns with modern drug discovery efforts focused on spirocyclic and conformationally constrained compounds to explore novel chemical space. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C15H23N3O4

Molecular Weight

309.36 g/mol

IUPAC Name

1-methyl-3-(2-morpholin-4-yl-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C15H23N3O4/c1-16-14(21)18(11-12(19)17-7-9-22-10-8-17)13(20)15(16)5-3-2-4-6-15/h2-11H2,1H3

InChI Key

JWUYHLSTFTTYEQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)N3CCOCC3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Cyclohexanone and Hydantoin

Procedure :

  • Cyclohexanone (1.0 equiv) reacts with hydantoin (1.2 equiv) in acetic acid under reflux (120°C, 12 h).

  • The reaction proceeds via enamine formation, followed by intramolecular cyclization.

Reaction Conditions :

ParameterValue
SolventAcetic acid
Temperature120°C
Time12 h
Yield65–70%

Key Insight : Modifications using substituted cyclohexanones or alternative catalysts (e.g., p-toluenesulfonic acid) may improve yields.

N-Methylation of the Spirohydantoin Core

The N1 position is methylated using methylating agents such as methyl iodide or dimethyl sulfate.

Alkylation with Methyl Iodide

Procedure :

  • Spirohydantoin (1.0 equiv) is treated with methyl iodide (1.5 equiv) in the presence of potassium carbonate (2.0 equiv) in DMF at 60°C for 6 h.

Reaction Conditions :

ParameterValue
SolventDMF
BaseK₂CO₃
Temperature60°C
Time6 h
Yield80–85%

Mechanistic Note : The reaction proceeds via nucleophilic substitution, where the hydantoin’s amide nitrogen attacks the methyl electrophile.

Introduction of the 2-Morpholino-2-Oxoethyl Group

The N3 position is functionalized through a two-step sequence: ketoethylation followed by morpholine conjugation.

Ketoethylation via Alkylation

Procedure :

  • N1-Methyl spirohydantoin (1.0 equiv) reacts with ethyl bromopyruvate (1.2 equiv) in the presence of NaH (1.5 equiv) in THF at 0°C to room temperature.

Reaction Conditions :

ParameterValue
SolventTHF
BaseNaH
Temperature0°C → RT
Time4 h
Yield70–75%

Intermediate : 3-(2-Oxoethyl)-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione.

Morpholine Conjugation via Nucleophilic Substitution

Procedure :

  • The ketoethyl intermediate (1.0 equiv) reacts with morpholine (2.0 equiv) in ethanol under reflux (80°C, 8 h).

Reaction Conditions :

ParameterValue
SolventEthanol
Temperature80°C
Time8 h
Yield85–90%

Mechanistic Note : The ketone’s α-carbon undergoes nucleophilic attack by morpholine, forming the final substituent.

Optimization and Challenges

Regioselectivity in Alkylation

  • Issue : Competing alkylation at N1 and N3 positions.

  • Solution : Use bulky bases (e.g., DBU) to favor N3 selectivity.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for intermediate isolation.

  • Recrystallization : Final product purified using ethanol/water (9:1).

Comparative Analysis of Synthetic Routes

StepMethodYield (%)Key Advantage
Core formationCyclocondensation65–70Scalable, minimal byproducts
N-MethylationMethyl iodide/K₂CO₃80–85High regioselectivity
KetoethylationEthyl bromopyruvate/NaH70–75Efficient α-keto installation
Morpholine conjugationMorpholine reflux85–90High conversion rate

Chemical Reactions Analysis

1-Methyl-3-(2-morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced spirocyclic compounds.

    Substitution: Nucleophilic substitution reactions can occur at the morpholino group, allowing for the introduction of different substituents. Common reagents include alkyl halides and acyl chlorides.

    Major Products: The major products formed from these reactions include various substituted spirocyclic compounds, which can be further utilized in medicinal chemistry.

Scientific Research Applications

1-Methyl-3-(2-morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(2-morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione involves the inhibition of receptor interaction protein kinase 1 (RIPK1). By blocking the kinase activity of RIPK1, the compound prevents the activation of the necroptosis pathway, thereby reducing inflammation and cell death . This mechanism is particularly relevant in the context of inflammatory diseases and cancer, where necroptosis plays a significant role.

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activities

The spirohydantoin scaffold is versatile, with substituent variations dictating biological activity. Below is a comparative analysis:

Table 1: Key Structural Analogues and Their Activities
Compound Name/Structure Substituents Biological Activity Key Findings Reference
Target Compound 1-Me, 3-(morpholino-oxoethyl) Not explicitly reported (in evidence) Structural uniqueness may align with anticonvulsant, TRPM8 antagonism, or antiplatelet activities based on SAR trends.
8-Amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione 8-NH₂, 3-(4-fluorophenoxyethyl) Anticonvulsant Demonstrated significant MES test efficacy; compounds with amide bonds (e.g., morpholino) showed moderate activity vs. sulfonamides.
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13) 8-Ph, 3-(piperazinepropyl) Antiplatelet (5-HT₂A antagonism) IC₅₀ = 27.3 μM for collagen-induced aggregation, outperforming sarpogrelate (66.8 μM).
TRPM8 Antagonists (Patent WO2015136947) 3-Aryl/heteroaryl (e.g., pyridine, indole) TRPM8 inhibition IC₅₀ < 10 nM in HEK293 cells; highlights role of lipophilic substituents in receptor binding.
3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione 3-(4-Cl-PhSO₂), 8-Me Hypoglycemic Reduced blood glucose in albino rats; sulfonyl groups enhance metabolic effects.
Parent Compound (1,3-diazaspiro[4.5]decane-2,4-dione) None Analgesic (potential) Base structure noted for suitability in analgesic development.

Structure–Activity Relationship (SAR) Insights

  • Position 3 Substituents: Morpholino-oxoethyl (target compound): The morpholine ring’s oxygen may improve solubility and moderate anticonvulsant activity compared to sulfonamides . Piperazinepropyl (antiplatelet agents): Nitrogen-rich groups enhance 5-HT₂A receptor antagonism . Sulfonyl groups (hypoglycemic agents): Electron-withdrawing groups likely enhance metabolic interactions .
  • Position 8 Modifications: 8-Amino (anticipileptics): Enhances hydrogen bonding and receptor affinity . 8-Phenyl (antiplatelet agents): Introduces steric bulk, improving receptor selectivity .

Pharmacological Potential of the Target Compound

While direct data on the target compound’s activity is absent in the evidence, its structural features suggest:

  • TRPM8 antagonism: Similar spirohydantoins with lipophilic groups show nanomolar potency, suggesting possible utility in pain management .
  • Antiplatelet activity: Piperazine derivatives’ success implies nitrogen-rich substituents at position 3 are critical, but morpholino’s oxygen may reduce efficacy compared to piperazine .

Biological Activity

1-Methyl-3-(2-morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione is a complex organic compound characterized by a unique spirocyclic structure that includes a diazaspiro framework and a morpholino substituent. This compound has garnered attention due to its potential biological activities, which are critical for therapeutic applications.

Chemical Structure

The compound's chemical formula is C12H16N4O3C_{12}H_{16}N_4O_3, featuring two nitrogen atoms within the diazaspiro structure. The morpholino group enhances solubility and may influence the compound's interaction with various biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Potential against bacterial and fungal strains.
  • Enzyme Inhibition : Particularly as inhibitors of acetylcholinesterase, which is relevant in neurodegenerative diseases like Alzheimer's.
  • Antitumor Properties : Preliminary studies suggest cytotoxic effects on cancer cell lines.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors in the body. For instance, modifications to the morpholino group can significantly affect binding interactions and biological efficacy.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound and its derivatives:

  • Antimicrobial Studies :
    • A study evaluated the antimicrobial properties against various bacterial strains. The results indicated significant inhibition zones, suggesting effective antimicrobial activity.
  • Enzyme Inhibition :
    • Virtual screening methods demonstrated that derivatives of diazaspiro compounds could effectively inhibit human acetylcholinesterase by binding at both peripheral anionic and catalytic sites . This suggests potential therapeutic applications in treating Alzheimer's disease.
  • Antitumor Activity :
    • In vitro studies showed that this compound exhibited cytotoxic effects on several cancer cell lines, indicating its potential as an antitumor agent.

Comparative Analysis with Similar Compounds

The following table summarizes key comparisons between this compound and structurally similar compounds:

Compound NameStructureUnique FeaturesBiological Activity
8-Methyl-3-(2-morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dioneSimilar spiro structureEnhanced solubility due to additional methyl groupModerate antimicrobial activity
8-Amino derivativesVariants with amino groupsPotentially increased biological activity due to amino functionalityStronger enzyme inhibition
3-(Carboxymethyl)-8-amino derivativesCarboxymethyl substituentMay enhance water solubility and bioavailabilityPromising antitumor properties

Q & A

Q. What are the recommended synthetic routes for preparing 1-Methyl-3-(2-morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione?

A common approach involves multi-step functionalization of the spirodecane core. For example, describes a method where a diazaspiro intermediate is reacted with morpholine derivatives under nucleophilic substitution conditions. Key steps include:

  • Use of dichloromethane as a solvent and triethylamine as a base to facilitate reaction completion.
  • Purification via silica-based column chromatography with a 9:1 dichloromethane/methanol eluent system .
  • Confirmation of product identity via 1H^1H-NMR and LC-MS, with attention to stereochemical outcomes due to the spirocyclic structure.

Q. How can structural conformation and stability be assessed for this compound?

X-ray crystallography is critical for resolving conformational ambiguities. and highlight monoclinic crystal systems (space group P21/n) with lattice parameters (e.g., a = 10.759 Å, β = 107.047°) to validate the spirocyclic geometry and intermolecular interactions. Stability studies under varying pH and temperature conditions (e.g., 25–60°C) are recommended, as storage in dry, inert environments prevents decomposition .

Q. What safety precautions are necessary when handling this compound?

While specific toxicological data are limited ( ), general precautions include:

  • Use of PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work under fume hoods to minimize inhalation of aerosols.
  • Avoidance of incompatible reagents (e.g., strong oxidizers) due to potential exothermic reactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for biological targets?

and demonstrate SAR strategies for diazaspiro derivatives:

  • Substituent modification : Replace the morpholino group with aziridine or fluorophenyl moieties to enhance binding affinity (e.g., anticonvulsant activity in derivatives).
  • Functional group addition : Introduce sulfonamide or acryloyl groups to improve solubility and metabolic stability.
  • In vitro assays : Prioritize MTT cytotoxicity screening and enzyme inhibition assays (e.g., kinase or protease targets) to correlate structural changes with activity .

Q. What analytical techniques resolve contradictions in reported physicochemical properties?

Discrepancies in density or solubility data require orthogonal validation:

  • Density : Compare experimental values (e.g., 1.27 g/cm³ in ) with computational predictions via molecular dynamics simulations ().
  • Solubility : Use shake-flask methods with HPLC quantification (C18 columns, 0.1% TFA in mobile phase) to standardize measurements across labs .

Q. How can computational modeling predict interactions with biological targets?

outlines workflows for molecular docking (e.g., AutoDock Vina) and MD simulations:

  • Target selection : Use AlphaFold-predicted protein structures if crystallographic data are unavailable.
  • Binding energy calculations : Compare ΔG values for morpholino-substituted vs. non-substituted derivatives to identify key interactions.
  • Validation : Cross-reference docking results with SPR or ITC binding assays .

Methodological Considerations

Q. What experimental designs address low yields in spirocyclic compound synthesis?

  • Reaction optimization : Use DoE (Design of Experiments) to vary temperature (40–80°C), solvent polarity (THF vs. DCM), and catalyst loading.
  • Byproduct analysis : Employ LC-MS to identify intermediates (e.g., lactam vs. lactone forms) and adjust reaction quenching protocols (e.g., saturated NaHCO₃ in ) .

Q. How should researchers approach ecological risk assessment for this compound?

Despite limited ecotoxicity data ( ), follow OECD guidelines:

  • Acute toxicity : Perform Daphnia magna 48-hour immobilization tests.
  • Biodegradation : Use OECD 301F manometric respirometry to assess persistence.
  • Bioaccumulation : Estimate log Kow via reverse-phase HPLC retention times .

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